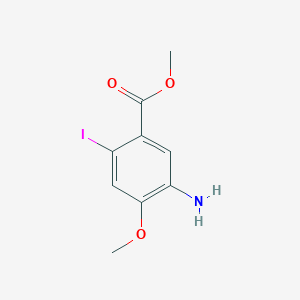
Methyl 5-amino-2-iodo-4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-amino-2-iodo-4-methoxybenzoate is an organic compound with the molecular formula C9H10INO3 It is a derivative of benzoic acid and contains functional groups such as an amino group, an iodine atom, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-iodo-4-methoxybenzoate typically involves a multi-step reaction process. One common method includes the following steps:
Methanol and Toluene Reaction: The initial step involves the reaction of methanol and toluene at 0°C for 1 hour.
Iodine Chloride and Hydrogen Chloride Reaction: The next step involves the addition of iodine chloride and hydrogen chloride in the presence of lithium hydroxide monohydrate and ethanol at 5°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-amino-2-iodo-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can yield nitro or amine derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-amino-2-iodo-4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-amino-5-iodo-2-methoxybenzoate: Similar structure but with different positioning of functional groups.
Methyl 3-iodo-4-methoxybenzoate: Lacks the amino group, making it less reactive in certain biological contexts.
Uniqueness
Methyl 5-amino-2-iodo-4-methoxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C9H10INO3 |
|---|---|
Peso molecular |
307.08 g/mol |
Nombre IUPAC |
methyl 5-amino-2-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C9H10INO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3 |
Clave InChI |
IFFHVTAKINSTGZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)I)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



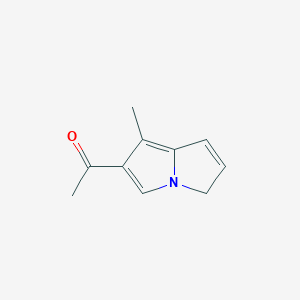
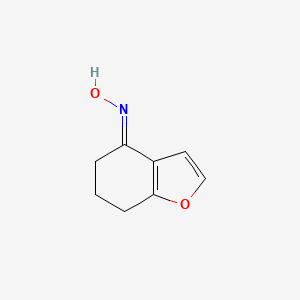
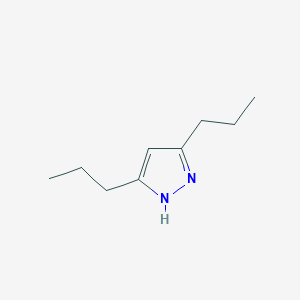


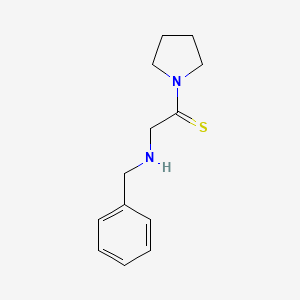
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12864236.png)

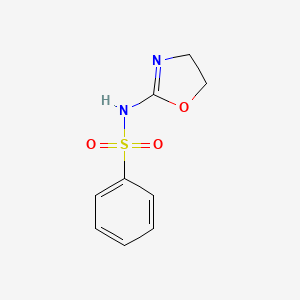
![2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one](/img/structure/B12864264.png)
